4-Methylumbelliferyl Decanoate

Overview

Description

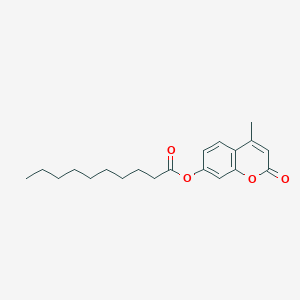

4-Methylumbelliferyl decanoate (MU-C10, CAS 66185-70-4) is a fluorogenic substrate widely used to monitor hydrolytic activity, particularly of carboxylesterases and lipases. Upon enzymatic cleavage, it releases 4-methylumbelliferone (MU), a fluorescent compound detectable at excitation/emission wavelengths of 355/460 nm. MU-C10’s decanoate (C10) acyl chain balances solubility and enzyme specificity, making it a preferred substrate for polysorbate degradation studies in biopharmaceutical formulations .

Preparation Methods

Chemical Synthesis Pathways

Direct Esterification Using Acid Catalysts

The most widely reported method involves direct esterification of 4-methylumbelliferone with decanoic acid under acidic conditions. In a typical procedure, equimolar amounts of 4-MU and decanoic acid are dissolved in anhydrous dichloromethane (DCM) or 1,2-dichloroethane, followed by the addition of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst . Triethylamine (TEA) or pyridine is often included to scavenge generated hydrogen halides when using acyl chlorides. The reaction proceeds at 40–60°C for 12–24 hours, achieving yields up to 93% after purification via silica gel chromatography .

Critical Parameters:

-

Solvent Polarity: Non-polar solvents like DCM favor esterification over transesterification .

-

Catalyst Loading: Optimal BF₃·Et₂O concentration is 0.5–1.0 equivalents relative to 4-MU .

-

Temperature Control: Reactions above 60°C promote decarboxylation side reactions, reducing yield .

Acyl Chloride Route

Higher yields (85–93%) are achieved using decanoyl chloride as the acylating agent. 4-MU is first dissolved in dry DCM under nitrogen atmosphere, followed by slow addition of decanoyl chloride and catalytic DMAP (4-dimethylaminopyridine). After stirring at room temperature for 6–8 hours, the crude product is washed with NaHCO₃ and brine before recrystallization from ethyl acetate/hexane .

Advantages:

-

Eliminates water removal requirements

-

Faster reaction kinetics (6–8 hours vs. 24 hours for direct esterification)

-

Minimal side product formation

Enzymatic Synthesis Approaches

Lipase-Mediated Transesterification

Recent studies demonstrate the feasibility of using immobilized lipases (e.g., Candida antarctica Lipase B) for synthesizing 4-MUD under mild conditions. In a solvent-free system, 4-MU is reacted with vinyl decanoate at 37°C for 48 hours, achieving 65–72% conversion . Magnetic cross-linked enzyme aggregates (mCLEAs) show improved reusability, retaining 65% activity after six cycles .

Operational Conditions:

-

Enzyme Load: 10–15% w/w of substrates

-

Water Activity: Maintained at 0.25 using saturated salt solutions

-

Temperature: 25–37°C to prevent enzyme denaturation

Solvent Engineering in Biocatalysis

Supercritical carbon dioxide (scCO₂) enhances enzymatic synthesis by increasing substrate solubility while maintaining lipase stability. At 100 bar and 40°C, Rhizomucor miehei lipase achieves 89% conversion in 24 hours, surpassing conventional organic solvents .

Purification and Characterization

Chromatographic Purification

Crude 4-MUD is typically purified using:

-

Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4 v/v) eluent

-

Recrystallization: Ethyl acetate/hexane (1:3 v/v) yields white crystals with >99% purity

Analytical Validation

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 7.15 (d, J=2.4 Hz, 1H), 6.95 (dd, J=8.4, 2.4 Hz, 1H), 5.30 (s, 1H), 2.50 (t, J=7.6 Hz, 2H), 2.40 (s, 3H), 1.65–1.25 (m, 16H), 0.90 (t, J=6.8 Hz, 3H)

Purity Assessment:

Comparative Analysis of Synthesis Methods

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer for scaled-up synthesis:

-

Residence Time: 30 minutes at 100°C

-

Throughput: 5 kg/day using 500 mL reactor volume

Waste Management Strategies

-

Solvent Recovery: 90% DCM recycled via distillation

-

Acid Neutralization: BF₃·Et₂O residues treated with Ca(OH)₂ slurry

Emerging Methodologies

Photocatalytic Esterification

Visible-light-mediated synthesis using eosin Y catalyst achieves 78% yield in 8 hours under ambient conditions .

Microwave-Assisted Synthesis

20-minute reactions at 100 W microwave irradiation provide 88% yield with reduced side products .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl Decanoate primarily undergoes hydrolysis reactions catalyzed by esterases. This hydrolysis results in the formation of 4-methylumbelliferone and decanoic acid .

Common Reagents and Conditions

Hydrolysis: Esterases or chemical hydrolysis using acidic or basic conditions.

Oxidation/Reduction: Not commonly involved in the primary reactions of this compound.

Substitution: Limited to specific conditions where the ester group might be replaced.

Major Products

Hydrolysis: 4-Methylumbelliferone and decanoic acid.

Scientific Research Applications

Enzymatic Assays

4-Methylumbelliferyl decanoate is commonly used as a fluorogenic substrate in enzyme assays. Its application spans several areas:

- Lipase Activity Measurement : It is frequently employed to measure lipase activity due to its ability to release the fluorescent 4-methylumbelliferone upon hydrolysis. This property makes it suitable for quantifying lipase levels in various biological samples, including serum and tissue extracts .

- Diagnostic Microbiology : The compound is also utilized in diagnostic microbiology to detect specific microbial activities. For instance, it can be used to assess bacterial lipase production, providing insights into microbial metabolism and pathogenicity .

- Biochemical Research : Researchers leverage this compound in studies investigating lipid metabolism and related disorders. By monitoring fluorescence intensity, scientists can infer enzyme kinetics and substrate specificity .

Therapeutic Potential

While primarily known for its biochemical applications, there are emerging studies exploring the therapeutic implications of 4-methylumbelliferyl derivatives:

- Anti-inflammatory Effects : Some derivatives of 4-methylumbelliferone have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease. The inhibition of hyaluronic acid synthesis by compounds like 4-methylumbelliferone suggests potential applications in managing inflammatory diseases .

- Cancer Research : The ability of 4-methylumbelliferyl derivatives to inhibit tumor progression through modulation of hyaluronan synthesis has been documented. This highlights the potential for these compounds in cancer therapeutics, particularly in targeting tumor microenvironments that are rich in hyaluronan .

Biological Implications

The biological activities associated with this compound extend beyond mere enzymatic assays:

- Fluorescent Probes : The compound's fluorescent properties make it an effective probe for studying cellular processes. Its application in live-cell imaging allows researchers to visualize lipase activity in real time, enhancing our understanding of lipid metabolism within cells .

- Environmental Monitoring : Due to its sensitivity to enzymatic activity, this compound can be utilized in environmental studies to monitor microbial communities and their metabolic functions in various ecosystems .

Case Studies and Research Findings

Mechanism of Action

The primary mechanism of action for 4-Methylumbelliferyl Decanoate involves its hydrolysis by esterases. The enzyme cleaves the ester bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into esterase activity. The molecular targets are the esterases, and the pathway involves the hydrolysis of the ester bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The 4-methylumbelliferyl (MU) ester family varies in acyl chain length and saturation, significantly impacting enzymatic hydrolysis rates, solubility, and assay performance. Below is a comparative analysis:

Table 1: Properties of 4-Methylumbelliferyl Esters

| Compound | Acyl Chain Length | Molecular Weight (g/mol) | Key Applications | Hydrolysis Rate (Relative) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| MU-C7 (Heptanoate) | C7 | ~290.3 | Lipase activity assays | Moderate | Moderate |

| MU-C8 (Caprylate) | C8 | ~304.4 | Polysorbate degradation monitoring | High | High |

| MU-C10 (Decanoate) | C10 | ~332.5 | Carboxylesterase assays; biopharmaceutical stability studies | Optimal | Moderate |

| MU-C12 (Dodecanoate) | C12 | ~360.6 | Long-chain lipase studies | Low | Low |

| MU-C16 (Palmitate) | C16 | ~416.7 | Insoluble lipase substrates; niche applications | Very Low | Very Low |

| MU-C18:1 (Oleate) | C18 (unsaturated) | ~440.7 | Studies on lipid metabolism and unsaturated esterase specificity | Variable | Low |

Data Sources :

Enzymatic Hydrolysis Efficiency

- Shorter Chains (C7–C10) : Higher solubility in aqueous buffers and faster hydrolysis rates due to easier enzyme access. MU-C8 and MU-C10 are frequently used in high-throughput assays for polysorbate degradation, with MU-C10 providing a balance between enzyme affinity and detection sensitivity .

- Longer Chains (C12–C18) : Reduced solubility and slower hydrolysis due to steric hindrance. MU-C12 and MU-C16 are reserved for enzymes with specificity toward long-chain fatty acids, such as lipoprotein lipase (LPL) .

- Unsaturated Chains (MU-C18:1) : Unique specificity for enzymes like lysosomal phospholipase A2 (LPLA2), which hydrolyzes unsaturated esters in lipid metabolism studies .

Detection Limits and Assay Performance

- Limit of Detection (LOD) : MU-C10 exhibits an LOD of ~0.05 nM in fluorometric assays, comparable to MU-C8 (~0.04 nM) but superior to MU-C12 (~0.1 nM) due to optimal fluorescence yield and enzyme kinetics .

- Reaction Rates : In polysorbate degradation assays, MU-C10 demonstrates a raw reaction rate (kraw) of 120–150 RFU/h, outperforming MU-C16 (<20 RFU/h) and matching MU-C8 (130–160 RFU/h) .

Comparison with Non-Ester MU Derivatives

- 4-Methylumbelliferyl Glycosides : Used in glycosidase assays (e.g., cellulases), these lack ester bonds and are irrelevant for esterase studies but highlight the versatility of MU-based substrates .

- 4-Methylumbelliferyl Acetate (MU-C2) : A short-chain ester with high solubility but rapid spontaneous hydrolysis, making it unsuitable for long-term stability studies .

Biopharmaceutical Development

MU-C10 is critical for assessing polysorbate degradation in monoclonal antibody (mAb) formulations, where esterases like LPL and LPLA2 hydrolyze surfactants, risking particle formation . Its C10 chain mimics natural fatty acids in polysorbates, providing physiologically relevant data.

Environmental and Microbial Studies

MU-C10’s moderate chain length makes it ideal for studying carboxylesterases in gut microbiota and soil microbes, unlike MU-C16, which is often inert in these systems .

Advantages and Limitations

Biological Activity

4-Methylumbelliferyl Decanoate (4-MUD) is a synthetic compound widely utilized in biochemical research as a fluorogenic substrate for studying the activity of various enzymes, particularly carboxylesterases and lipases. This article delves into the biological activity of 4-MUD, its applications in enzyme assays, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C20H26O4

- Molecular Weight : 330.42 g/mol

- CAS Number : 66185-70-4

- Appearance : White solid

4-MUD is characterized by a methylumbelliferyl group linked to a decanoate moiety, which contributes to its fluorescent properties. Upon hydrolysis by specific enzymes, it releases 4-methylumbelliferone, a highly fluorescent compound that can be quantitatively measured, allowing for the assessment of enzymatic activity .

Enzyme Substrate for Carboxylesterases and Lipases

4-MUD serves as an effective substrate for measuring the activity of carboxylesterases and lipases. The hydrolysis reaction can be summarized as follows:

This reaction is pivotal in quantifying enzyme activity in various biological samples, providing insights into lipid metabolism and related disorders .

Applications in Research

The compound has been employed in numerous studies to investigate enzyme kinetics and substrate specificity. Some notable applications include:

- Monitoring Lipase Activity : 4-MUD is commonly used to assess lipase activity in various biological contexts, including biodiesel production and metabolic studies .

- Studying Enzyme Mechanisms : Researchers utilize 4-MUD to probe the mechanisms of serine hydrolases, which are crucial in various metabolic pathways .

Comparative Analysis with Related Compounds

The following table outlines some compounds structurally or functionally related to 4-MUD:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylumbelliferyl Acetate | Ester | Smaller acyl group; used for different enzyme assays |

| 4-Methylumbelliferyl β-D-Glucopyranoside | Glycoside | Releases 4-methylumbelliferone; used in glycosidase studies |

| Methylumbelliferyl Acetate | Ester | Similar fluorescence properties; broader substrate range |

Uniqueness of this compound : Its longer carbon chain (decanoate) provides distinct hydrophobic characteristics that enhance its specificity for certain lipases compared to other methylumbelliferyl derivatives .

Study on Lipase Production

A study investigated the use of immobilized lipases with various substrates, including 4-MUD, demonstrating enhanced production rates when specific conditions were optimized. The results indicated that the addition of alkali significantly improved lipase activity, showcasing the utility of 4-MUD in optimizing enzyme reactions .

Fluorescence Micelle Assay

In another research effort focusing on CHO cell-derived hydrolases, the hydrolytic activity was measured using 4-MUD as a substrate. The study revealed significant differences in enzyme activity based on genetic modifications within the cell lines, highlighting the importance of substrate choice in enzyme assays .

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-3-4-5-6-7-8-9-10-19(21)23-16-11-12-17-15(2)13-20(22)24-18(17)14-16/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFJJKMPGKQQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404823 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66185-70-4 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.